DREADD agonist 21
Übersicht
Beschreibung
DREADD agonist 21 is a potent human muscarinic acetylcholine M3 receptors (hM3Dq) agonist . It is used in research and does not activate the human M3 receptor . It is also known as Compound 21 or C21 .
Molecular Structure Analysis
The molecular formula of DREADD agonist 21 is C17H18N4 . Its exact mass is 278.1531 and its molecular weight is 278.35 .Chemical Reactions Analysis
DREADD agonist 21 is a potent human muscarinic acetylcholine M3 receptors (hM3Dq) agonist . It has been shown to activate neurons expressing hM3Dq DREADDS and inhibit activity in neurons expressing hM4Di .Wissenschaftliche Forschungsanwendungen
“DREADD agonist 21” (also known as C21) is a potent and selective agonist for muscarinic-based DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) both in vitro and in vivo . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .
- Scientific Field : Neuroscience and Pharmacology .
- Summary of the Application : DREADD agonist 21 is used as a chemogenetic actuator for muscarinic-based DREADDs. It’s an alternative to clozapine N-oxide (CNO) for in vivo studies where metabolic conversion of CNO to clozapine is an issue .
- Methods of Application : DREADD agonist 21 is administered in vivo and its effects are studied. For example, it has been shown to have superior brain penetration and long-lasting presence .
- Results or Outcomes : DREADD agonist 21 has been reported to not undergo back metabolism to clozapine. It is a potent and selective agonist at muscarinic-based DREADDs such as the excitatory hM3Dq, hM1Dq, and inhibitory hM4Di DREADDs .
“DREADD agonist 21” (also known as C21) is a potent and selective agonist for muscarinic-based DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) both in vitro and in vivo . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .
-
Modulation of Neuronal Activity : DREADD agonist 21 can be used to activate neurons expressing hM3Dq DREADDs and inhibit activity in neurons expressing hM4Di DREADDs in vivo . This allows researchers to modulate neuronal activity in a relatively noninvasive manner .
-
Study of Feeding Behavior : DREADD agonist 21-induced activation of hM3Dq and hM4Di in vivo can modulate bidirectional feeding in defined circuits in mice . This can be used to study the neural circuits involved in feeding behavior .
“DREADD agonist 21” (also known as C21) is a potent and selective agonist for muscarinic-based DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) both in vitro and in vivo . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .
-
Study of Sleep and Wakefulness : DREADD agonist 21 can be used to modulate sleep and wakefulness by activating or inhibiting neurons in the hypothalamus and other areas of the brain involved in sleep regulation .
-
Pain Research : DREADD agonist 21 can be used in pain research to selectively activate or inhibit neurons in the pain pathway .
-
Study of Mood and Anxiety Disorders : DREADD agonist 21 can be used to modulate neuronal activity in brain regions associated with mood and anxiety disorders .
-
Addiction Research : DREADD agonist 21 can be used to study the neural circuits involved in addiction by selectively activating or inhibiting neurons in reward pathways .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBYXNSOLUVGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DREADD agonist 21 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.